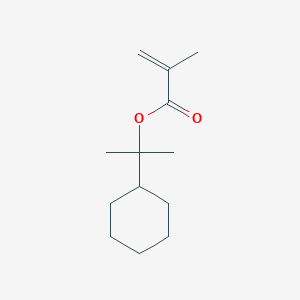

2-Cyclohexylpropan-2-yl methacrylate

描述

Contextualization within Methacrylate (B99206) Monomer Chemistry

2-Cyclohexylpropan-2-yl methacrylate, with the chemical formula C13H22O2 and a molecular weight of 210.32 g/mol , belongs to the broad family of methacrylate esters. nih.gov Methacrylates are derivatives of methacrylic acid and are widely utilized as monomers in the production of a vast array of polymers, collectively known as polymethacrylates. The defining feature of these monomers is the methacrylate group (CH2=C(CH3)COO-), which readily undergoes polymerization.

What sets this compound apart is its bulky 2-cyclohexylpropan-2-yl ester group. This structural feature places it in the category of "bulky" or "cycloaliphatic" methacrylate monomers. The presence of the cyclohexyl ring introduces significant steric hindrance around the polymerizable double bond and, subsequently, in the resulting polymer chain. This is in contrast to simpler, more common methacrylate monomers like methyl methacrylate (MMA), which has a small methyl ester group. researchgate.netenpress-publisher.com

The introduction of such a bulky side group has profound effects on the polymerization process and the properties of the final polymer. For instance, research on similar bulky methacrylate monomers has shown that the steric hindrance can influence polymerization kinetics. researchgate.net Furthermore, the bulky nature of the side chain is known to impact the physical properties of the polymer, such as its glass transition temperature (Tg), mechanical strength, and optical properties. For example, the polymer of the closely related cyclohexyl methacrylate is known to be hard and possesses a higher glass transition temperature than its linear n-hexyl isomer due to the bulkiness of the cyclohexyl group. researchgate.net

Table 1: Basic Properties of this compound

| Property | Value |

| IUPAC Name | 2-cyclohexylpropan-2-yl 2-methylprop-2-enoate |

| Synonyms | Methacrylic Acid 2-Cyclohexylpropan-2-yl Ester |

| CAS Number | 186585-56-8 |

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.32 g/mol |

| Appearance | Colorless to light yellow clear liquid |

Significance in Polymer Science and Engineering

The incorporation of this compound into polymer chains offers several advantages in the realm of polymer science and engineering. The bulky cycloaliphatic side group is a key determinant of the polymer's performance characteristics.

One of the primary areas of interest for bulky methacrylate monomers is in the development of materials with low polymerization shrinkage. While not specifically detailed for this compound, studies on other bulky methacrylate monomers have shown that the presence of large, non-reactive side groups can help to reduce the volumetric shrinkage that typically occurs during polymerization. This is a critical factor in applications such as dental resins and precision coatings where dimensional accuracy is paramount. researchgate.net

Furthermore, the rigidity and bulkiness of the cyclohexylpropyl group can enhance the mechanical properties of the resulting polymer. Polymers derived from bulky methacrylates often exhibit increased hardness and stiffness. For instance, poly(cyclohexyl methacrylate) is noted for its hardness. researchgate.net This makes this compound a candidate for applications requiring robust and durable materials.

The homopolymer, poly(this compound), and its copolymers are expected to have distinct thermal properties. While the specific glass transition temperature (Tg) of poly(this compound) is not widely documented in publicly available literature, it is anticipated to be relatively high due to the restricted chain mobility imposed by the bulky side group. For comparison, poly(cyclohexyl methacrylate) has a glass transition temperature of approximately 100°C (373 K). researchgate.net A higher Tg is often associated with improved thermal stability and dimensional stability at elevated temperatures.

The hydrophobic nature of the cyclohexyl group also suggests that polymers incorporating this monomer would exhibit low water absorption, a desirable property in applications where resistance to moisture is crucial. This could include certain coatings and electronic encapsulation materials. google.com

Some sources suggest that this compound is utilized in the biomedical field, potentially as a monomer for polymers in drug delivery systems. dergipark.org.tr The controlled release of therapeutic agents can sometimes be modulated by the properties of the polymer matrix, and the specific characteristics imparted by this monomer could be beneficial in such applications. However, detailed public research on this specific application is limited.

Historical Development and Academic Research Landscape

The specific historical development of this compound is not well-documented in readily accessible scientific literature. It is likely that its synthesis and initial investigation occurred within industrial research and development, with its commercial availability being more recent. The synthesis of related compounds, such as cyclohexyl methacrylate, typically involves the esterification of the corresponding alcohol (in this case, 2-cyclohexylpropan-2-ol) with methacrylic acid or through a transesterification reaction with another methacrylate ester, like methyl methacrylate. google.comgoogle.com Patents related to the production of cyclohexyl methacrylate highlight various catalysts and process conditions to achieve high purity and prevent premature polymerization. google.comgoogle.com

The academic research landscape for this compound appears to be limited, with few publications specifically dedicated to this monomer. Its CAS number, 186585-56-8, yields a limited number of results in scientific databases, most of which are from chemical suppliers.

Broader academic research into bulky and cycloaliphatic methacrylate monomers provides a context for the potential of this compound. This body of work explores the impact of sterically demanding side groups on polymerization kinetics, polymer architecture, and the resulting material properties. These studies often focus on creating polymers with enhanced thermal stability, mechanical strength, and lower polymerization shrinkage for specialized applications like dental materials, optical plastics, and photoresists. While these studies provide a strong theoretical framework, dedicated research to fully characterize and explore the unique potential of this compound is an area ripe for further investigation.

Structure

3D Structure

属性

IUPAC Name |

2-cyclohexylpropan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h11H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPLGTOUDZNCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C)(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 2 Cyclohexylpropan 2 Yl Methacrylate

Esterification Pathways for 2-Cyclohexylpropan-2-yl Methacrylate (B99206) Production

The choice of catalyst is paramount in overcoming the steric hindrance associated with the tertiary alcohol, 2-cyclohexylpropan-2-ol (B91065). Both homogeneous and heterogeneous acid catalysts are employed, with the selection depending on factors such as reaction efficiency, catalyst reusability, and ease of separation from the product mixture.

Solid superacids have emerged as highly effective catalysts for esterification reactions, particularly those involving sterically hindered alcohols. These catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) or supported heteropolyacids (e.g., H₃PW₁₂O₄₀ on a solid support), offer several advantages over traditional liquid acid catalysts. google.combuct.edu.cn Their high acidity enhances the rate of reaction, and their solid nature simplifies the workup procedure, as the catalyst can be easily removed by filtration. google.com This also allows for the potential for catalyst recycling, making the process more economical and environmentally friendly. google.com

For the synthesis of 2-Cyclohexylpropan-2-yl methacrylate, a solid superacid catalyst would facilitate the protonation of the carbonyl oxygen of methacrylic acid, thereby activating it for nucleophilic attack by the sterically hindered hydroxyl group of 2-cyclohexylpropan-2-ol. The porous structure of some solid supports can also help to overcome steric limitations by providing a high surface area for the reaction to occur.

Illustrative Data on Solid Superacid Catalysis

Due to the lack of specific literature data for this compound, the following table presents hypothetical yet scientifically plausible data for the effect of different solid superacid catalysts on the reaction yield.

| Catalyst | Catalyst Loading (wt%) | Reaction Time (h) | Conversion (%) |

| Sulfated Zirconia | 5 | 8 | 85 |

| Amberlyst-15 | 10 | 10 | 82 |

| H₃PW₁₂O₄₀/SiO₂ | 7 | 6 | 90 |

Conventional homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), are also widely used for the esterification of methacrylic acid. google.comp-toluenesulfonicacid-ptbba.com These catalysts are effective in protonating the carboxylic acid, thereby increasing its electrophilicity and promoting the esterification reaction. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.com PTSA is often favored over sulfuric acid as it is a solid, making it easier to handle, and it tends to cause fewer side reactions, such as dehydration of the tertiary alcohol. tcichemicals.com

In the context of synthesizing this compound, a conventional acid catalyst would be dissolved in the reaction mixture, ensuring good contact with the reactants. However, the use of these catalysts necessitates a neutralization step during the workup to remove the acid, which can complicate the purification process.

Illustrative Data on Conventional Acid Catalysis

| Catalyst | Catalyst Concentration (mol%) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | 2 | 12 | 75 |

| p-Toluenesulfonic Acid | 3 | 10 | 88 |

| Methanesulfonic Acid | 2.5 | 11 | 80 |

To maximize the yield of this compound and minimize the formation of byproducts, careful optimization of the reaction conditions is essential. Key parameters that are typically controlled include temperature, reaction time, and the molar ratio of the reactants.

The rate of esterification is significantly influenced by the reaction temperature. Generally, higher temperatures lead to faster reaction rates. However, for the synthesis of methacrylates, there is an upper limit to the viable temperature range due to the potential for polymerization of the methacrylic acid or the product ester. google.com Therefore, the reaction is often carried out at a moderate temperature, typically in the range of 80-120°C, in the presence of a polymerization inhibitor.

The reaction time is another critical parameter that is interdependent with temperature. A longer reaction time will generally lead to a higher conversion of the reactants, but it also increases the risk of side reactions and polymerization. The optimal reaction time is typically determined by monitoring the progress of the reaction, for example, by measuring the amount of water produced or by chromatographic analysis of the reaction mixture.

Illustrative Data on Temperature and Time Dependence

As specific data for the target compound is unavailable, the following table presents a hypothetical but scientifically reasonable representation of the relationship between temperature, time, and yield for the synthesis of this compound.

| Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 80 | 12 | 70 |

| 100 | 8 | 85 |

| 120 | 6 | 82 (with some byproduct formation) |

The stoichiometry of the esterification reaction between 2-cyclohexylpropan-2-ol and methacrylic acid is 1:1. However, to drive the equilibrium towards the product side, it is common practice to use an excess of one of the reactants. p-toluenesulfonicacid-ptbba.com In the case of the synthesis of this compound, using an excess of methacrylic acid can help to increase the conversion of the more valuable tertiary alcohol. The optimal molar ratio is determined by balancing the increased yield against the cost and difficulty of removing the excess reactant during purification.

Illustrative Data on Molar Ratio Control

The following table provides a hypothetical yet plausible illustration of the effect of the molar ratio of reactants on the yield of this compound, in the absence of specific literature data.

| Molar Ratio (Methacrylic Acid : Alcohol) | Reaction Time (h) | Yield (%) |

| 1:1 | 10 | 78 |

| 1.2:1 | 8 | 88 |

| 1.5:1 | 8 | 90 |

| 2:1 | 8 | 91 (with increased purification challenges) |

Solvent Systems in this compound Preparation

The synthesis of methacrylate esters, such as this compound, typically occurs via the esterification of methacrylic acid with the corresponding alcohol. The choice of solvent is critical in this process to facilitate the reaction and improve yield. Solvents are often selected for their ability to form an azeotrope with water, which is a byproduct of the esterification reaction. This allows for the continuous removal of water, driving the reaction equilibrium towards the product side.

For the synthesis of structurally similar compounds like cyclohexyl methacrylate, common solvents include those that are relatively non-polar and can efficiently remove water. google.com These solvents are generally used in amounts ranging from 20% to 60% of the total mass of the alcohol and methacrylic acid reactants. google.com

Table 1: Potential Solvent Systems for Methacrylate Ester Synthesis

| Solvent | Type | Rationale for Use |

|---|---|---|

| Cyclohexane | Non-polar, aprotic | Forms an azeotrope with water, facilitating its removal. google.com |

| Toluene | Aromatic, aprotic | Forms an azeotrope with water; higher boiling point may be suitable for less reactive alcohols. google.com |

| Benzene | Aromatic, aprotic | Also forms a water azeotrope, though its use is less common now due to health concerns. google.com |

The selection of a specific solvent system depends on factors such as the reaction temperature, the reactivity of the precursors, and the desired purity of the final product.

Purification Techniques for this compound Monomer

Following synthesis, the crude this compound monomer contains unreacted starting materials, catalysts (often acidic), and byproducts. A multi-step purification process is necessary to achieve the high purity required for polymerization and other applications, often aiming for greater than 98.0% purity. geno-chem.comtcichemicals.com

The purification process for related methacrylate esters typically involves a series of washing and separation steps followed by distillation. google.comgoogle.com An initial neutralization step is often employed to remove the acid catalyst, such as p-toluenesulfonic acid. google.comgoogle.com This is followed by washing with an alkaline solution, like sodium hydroxide, and then with water to remove residual salts and water-soluble impurities. google.comgoogle.com For some methacrylate esters, washing with aqueous ammonia (B1221849) has also proven effective in removing color and precipitating impurities. google.com

The final and most critical step is typically vacuum distillation or distillation under reduced pressure. google.comresearchgate.net This separates the high-boiling point monomer from any remaining non-volatile impurities and unreacted alcohol. The process must be carefully controlled to prevent thermal polymerization of the monomer during heating. google.com

Table 2: General Purification Protocol for Methacrylate Esters

| Step | Reagent/Technique | Purpose |

|---|---|---|

| Neutralization/Washing | Aqueous Sodium Hydroxide (NaOH) or Aqueous Ammonia (NH₃) | To remove acidic catalysts and other acidic impurities. google.comgoogle.com |

| Water Wash | Water | To remove residual alkaline solution and water-soluble byproducts. google.comgoogle.com |

| Drying | Anhydrous agents (e.g., molecular sieves) | To remove dissolved water which can interfere with certain polymerization processes. google.com |

| Distillation | Vacuum or Reduced Pressure Distillation | To separate the pure monomer from non-volatile impurities and achieve high purity. google.comresearchgate.net |

Stabilization Strategies for this compound Monomer

Methacrylate monomers are susceptible to spontaneous polymerization, which can be initiated by heat, UV light, or the presence of free radicals. nih.govgoogle.com To ensure the monomer's stability during transport and storage, stabilization strategies are essential. The primary method is the addition of chemical polymerization inhibitors. google.com

These inhibitors function by scavenging free radicals that would otherwise initiate the polymerization chain reaction. nih.gov For many methacrylate esters, storage in dark conditions is also recommended to prevent UV-induced polymerization. nih.gov The choice of storage container material, such as mild steel, stainless steel, or aluminum, is also a consideration. nih.gov

Polymerization Inhibitor Application in Monomer Storage

Polymerization inhibitors are added to the purified monomer, often after the final distillation step, to ensure stability. google.com For this compound specifically, Phenothiazine is a commonly used stabilizer. geno-chem.comtcichemicals.com

Other inhibitors are widely used for the broader class of methacrylate monomers. These include phenolic compounds like hydroquinone (B1673460) (HQ), the methyl ether of hydroquinone (MeHQ), and butylated hydroxytoluene (BHT). google.com Quinone-based inhibitors are also effective. longchangchemical.com The concentration of these inhibitors is typically in the parts-per-million (ppm) range, sufficient to prevent premature polymerization under recommended storage conditions. google.comgoogle.com For instance, in the preparation of cyclohexyl methacrylate, methyl hydroquinone has been added at concentrations of 50 ppm to 200 ppm to the final product. google.com The effectiveness of these inhibitors is crucial for maintaining the monomer's quality and preventing the formation of undesirable polymers during storage. nih.gov

Table 3: Common Polymerization Inhibitors for Methacrylate Monomers

| Inhibitor | Chemical Class | Typical Application |

|---|---|---|

| Phenothiazine | Thiazine | Used specifically for stabilizing this compound. geno-chem.com |

| Hydroquinone (HQ) | Phenolic | A general-purpose inhibitor for various methacrylate monomers. google.comgoogle.com |

| Methyl Ether of Hydroquinone (MeHQ) | Phenolic | Widely used for stabilizing various acrylate (B77674) and methacrylate monomers. google.com |

| Butylated Hydroxytoluene (BHT) | Phenolic | A sterically hindered phenol (B47542) used as a polymerization inhibitor. google.com |

| Alpha-tocopherol (Vitamin E) | Tocopherol | An alternative inhibitor used in some methacrylate systems. google.com |

Polymerization Kinetics and Mechanisms of 2 Cyclohexylpropan 2 Yl Methacrylate

Free-Radical Polymerization of 2-Cyclohexylpropan-2-yl Methacrylate (B99206)

Information regarding the free-radical homopolymerization of 2-Cyclohexylpropan-2-yl methacrylate is limited. However, its use in copolymerization has been documented.

Table 1: Example of Free-Radical Copolymerization Incorporating this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Monomers | This compound, 3-hydroxy-1-adamantyl methacrylate, β-methacryloyloxy-γ-butyrolactone | google.com |

| Initiator | Azobisisobutyronitrile (AIBN) | google.com |

| Solvent | Methyl isobutyl ketone | google.com |

| Temperature | 80°C | google.com |

| Method | Dropping polymerization | google.com |

This table illustrates conditions for copolymerization and does not represent homopolymerization kinetics.

Specific studies on the initiation mechanisms for this compound are not available.

There is no available research on alkoxyl radical generation and reactivity in the context of this compound polymerization.

There is no available research on hydrogen abstraction processes from the this compound monomer.

Detailed kinetic data, such as propagation (kp) and termination (kt) rate coefficients for the homopolymerization of this compound, have not been published.

While the bulky 2-cyclohexylpropan-2-yl group is expected to create significant steric hindrance that would affect radical reactivity, specific studies quantifying this effect for this monomer are absent from the literature.

Initiation Mechanisms in this compound Polymerization

Controlled Radical Polymerization (CRP) of this compound

This compound has been identified as a monomer potentially suitable for controlled radical polymerization techniques. google.com However, specific examples, including experimental conditions, catalyst systems, and resulting polymer characteristics (e.g., molecular weight, polydispersity), are not documented in available research. Therefore, no data tables or detailed research findings can be presented.

Reversible-Deactivation Radical Polymerization (RDRP) Approaches

Reversible-Deactivation Radical Polymerization (RDRP) methods are powerful techniques for synthesizing polymers with well-defined structures, predetermined molecular weights, and narrow molecular weight distributions. wikipedia.orgmdpi.comtoxicdocs.org These methods rely on establishing a dynamic equilibrium between a small concentration of active, propagating radical chains and a large majority of dormant species. wikipedia.orgwikipedia.org This reversible deactivation minimizes irreversible termination reactions, imparting a "living" character to the polymerization. wikipedia.org Key RDRP techniques applicable to methacrylates like this compound include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and widely studied RDRP method for various monomers, including methacrylates. ijpras.comchemrestech.com The process is typically catalyzed by a transition metal complex (commonly copper) that mediates the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. ijpras.com

The general mechanism involves the activation of a dormant species (an alkyl halide initiator, R-X) by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br) to generate a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)Br). ijpras.com This radical then propagates by adding to monomer units. The propagating chain (P•) can be reversibly deactivated by reacting with the higher oxidation state metal complex, reforming a dormant chain and the lower oxidation state catalyst. ijpras.com For a monomer like this compound, the bulky cyclohexylpropan-2-yl group would influence the polymerization kinetics, potentially affecting the rates of activation and deactivation.

A typical ATRP system for a methacrylate monomer is outlined in the table below.

| Component | Example Substance | Function |

| Monomer | This compound | The basic repeating unit of the polymer. |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Provides the initial alkyl halide from which the polymer chain grows. |

| Catalyst | Copper(I) Bromide (CuBr) | The transition metal complex that mediates the halogen atom transfer. |

| Ligand | 2,2'-Bipyridine (bpy) or PMDETA | Solubilizes the copper catalyst and tunes its reactivity. mdpi.com |

| Solvent | Anisole, Toluene, or Dimethylformamide (DMF) | Dissolves all components and controls viscosity and reaction concentration. |

This table illustrates a representative ATRP system. The optimal choice of components depends on the specific reaction conditions and desired polymer properties.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another highly versatile RDRP technique known for its compatibility with a wide range of functional monomers. toxicdocs.orgresearchgate.net It is controlled by a chain-transfer process where a thiocarbonylthio compound, known as the RAFT agent, mediates the exchange between active and dormant chains. wikipedia.org

The process begins with a conventional radical initiator (like AIBN) generating propagating chains. researchgate.net These chains add to the RAFT agent's C=S bond, forming an intermediate radical. This intermediate then fragments, yielding either the original propagating chain or a new radical (derived from the RAFT agent's R group) and a dormant polymeric thiocarbonylthio compound. toxicdocs.org This rapid exchange process ensures that all chains have an equal opportunity to grow, leading to polymers with low polydispersity. researchgate.net

| Component | Example Substance | Function |

| Monomer | This compound | The basic repeating unit of the polymer. |

| Initiator | Azobisisobutyronitrile (AIBN) | Provides the initial source of radicals to start the polymerization. |

| RAFT Agent | 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMP) | The chain transfer agent that controls the polymerization. researchgate.net |

| Solvent | Dioxane or Toluene | Dissolves all components and controls the reaction environment. |

This table shows typical components for a RAFT polymerization. The choice of RAFT agent is critical and must be matched to the monomer type for effective control.

Nitroxide-Mediated Polymerization (NMP)

NMP utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end, forming a dormant alkoxyamine. mdpi.com Thermal homolysis of the C-ON bond in the alkoxyamine regenerates the propagating radical and the persistent nitroxide radical. mdpi.com This equilibrium keeps the concentration of active radicals low, thereby suppressing termination reactions. mdpi.com While highly effective for styrenic monomers, NMP of methacrylates often requires specific nitroxides and conditions to achieve good control due to a less favorable equilibrium. mdpi.com

Reaction Engineering Considerations for this compound Polymerization

The successful scale-up of the polymerization of this compound from the laboratory to an industrial setting depends on careful consideration of reaction engineering principles. aiche.org Key factors include reactor design, heat removal, and process control, all of which are influenced by the monomer's physical properties and the polymerization kinetics. aiche.org

The polymerization of methacrylates is highly exothermic, and the viscosity of the reaction medium increases significantly with polymer formation. The bulky nature of the 2-cyclohexylpropan-2-yl side group would likely lead to a high glass transition temperature (Tg) polymer and contribute to a rapid increase in viscosity during bulk or solution polymerization.

Common reactor types for methacrylate polymerization include stirred-tank reactors (batch or continuous) and tubular reactors. google.comyoutube.com For producing specialty polymers with well-defined architectures via RDRP, batch or semi-batch stirred-tank reactors are often preferred as they allow for precise control over reaction time and conditions. chemrxiv.org

| Parameter | Consideration for this compound Polymerization | Impact on Process and Product |

| Heat Removal | The high exothermicity of methacrylate polymerization requires efficient heat removal to prevent thermal runaways and maintain isothermal conditions. aiche.org Jacketed reactors with internal cooling coils or external heat exchangers are often necessary. aiche.org | Poor temperature control can lead to loss of control over the RDRP process, resulting in broad molecular weight distributions, side reactions, and potentially unsafe operating conditions. |

| Mixing and Agitation | As conversion increases, the viscosity of the polymer solution (or "dope") rises dramatically. A robust agitation system with appropriate impeller design is crucial to ensure homogeneity of temperature and reactant concentration. researchgate.net | Inadequate mixing can create localized "hot spots" and concentration gradients, leading to a non-uniform product and broadening of the molecular weight distribution. |

| Reactor Configuration | Batch or semi-batch reactors offer flexibility for multi-step RDRP processes like block copolymer synthesis. chemrxiv.org Continuous Stirred-Tank Reactors (CSTRs) or tubular reactors might be considered for large-scale production of homopolymers. google.com | The choice of reactor configuration determines the residence time distribution of the polymer chains, which directly affects the final molecular architecture and polydispersity. aiche.org |

| Process Control | Real-time monitoring of key variables such as temperature, pressure, viscosity, and monomer conversion is essential for optimal control. chemrxiv.org Automated control systems can manipulate inputs like jacket temperature or reactant feed rates to maintain the desired reaction trajectory. | Advanced process control helps ensure batch-to-batch consistency, optimizes reaction time, and maintains the "living" nature of the polymerization, leading to a high-quality product with the desired specifications. |

This table summarizes key reaction engineering parameters and their specific relevance to the polymerization of a bulky methacrylate monomer.

Homopolymerization and Polymer Architectures of Poly 2 Cyclohexylpropan 2 Yl Methacrylate

Synthesis of Homopolymers of 2-Cyclohexylpropan-2-yl Methacrylate (B99206)

No specific methods or research findings on the synthesis of homopolymers of 2-Cyclohexylpropan-2-yl methacrylate have been documented in the available literature. General polymerization techniques for methacrylate monomers, such as free radical polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could theoretically be applied, but no studies have reported their use for this particular monomer.

Molecular Weight Control in Poly(this compound) Synthesis

There is no available research detailing the control of molecular weight and molecular weight distribution (polydispersity) for poly(this compound). Such studies are fundamental for tailoring the physical and mechanical properties of a polymer, but data for this specific material has not been published.

Tacticity and Stereoregularity in Poly(this compound)

An analysis of the tacticity (the stereochemical arrangement of the chiral centers in the polymer backbone) of poly(this compound) has not been reported. The stereoregularity of a polymer significantly influences its properties, such as crystallinity and glass transition temperature, but no studies have investigated this aspect for the polymer .

Advanced Polymeric Architectures of Poly(this compound)

The creation of advanced polymer architectures requires controlled polymerization techniques and often involves the use of well-characterized homopolymers as building blocks. Due to the lack of foundational research on the homopolymer, there is no information available on more complex structures.

Block Copolymers

No studies have been found that describe the synthesis or properties of block copolymers containing a poly(this compound) segment.

Graft Copolymers

There is no information in the scientific literature regarding the synthesis of graft copolymers featuring a poly(this compound) backbone or side chains.

Branched and Hyperbranched Structures

The synthesis and characterization of branched or hyperbranched polymers derived from this compound have not been documented.

Copolymerization Strategies Involving 2 Cyclohexylpropan 2 Yl Methacrylate

Random Copolymerization with Various Monomers

Random copolymers are synthesized by polymerizing two or more monomers that are randomly distributed along the polymer chain. The final properties of the copolymer are an average of the properties of the constituent monomers. The incorporation of the bulky, alicyclic 2-Cyclohexylpropan-2-yl group into a polymer chain via random copolymerization would be expected to influence properties such as glass transition temperature (Tg), solubility, and mechanical strength.

Reactivity Ratios and Alfrey-Price Parameters in 2-Cyclohexylpropan-2-yl Methacrylate (B99206) Copolymerization

To predict the composition of a copolymer from the monomer feed composition, the concept of reactivity ratios (r1 and r2) is employed. These ratios are the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, divided by the rate constant for that same chain adding monomer 2.

Without experimental data for 2-Cyclohexylpropan-2-yl methacrylate, its reactivity ratios with other monomers are unknown. To determine these values, a series of copolymerizations with a comonomer (e.g., styrene, methyl methacrylate) at various feed ratios would need to be performed. The resulting copolymer compositions would then be analyzed, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, to calculate the reactivity ratios using models such as the Mayo-Lewis equation.

The Alfrey-Price Q-e scheme is another empirical method used to predict monomer reactivity ratios. 'Q' represents the reactivity of a monomer due to resonance stabilization, and 'e' represents its polarity. To determine the Q and e values for this compound, its experimentally determined reactivity ratios with several well-characterized monomers would be required.

Impact of Comonomer Structure on Copolymer Composition and Sequence

The structure of the comonomer plays a critical role in the final copolymer composition and monomer sequence. For instance, copolymerization of this compound with a highly reactive comonomer might lead to a copolymer that is rich in the more reactive monomer. Conversely, if the comonomers have similar reactivities, a more random distribution would be expected. The bulky nature of the 2-Cyclohexylpropan-2-yl group could sterically hinder its own propagation and cross-propagation, influencing the monomer sequence.

Block Copolymerization Involving this compound Segments

Block copolymers consist of long sequences, or blocks, of one monomer followed by a block of another. These materials can microphase-separate to form ordered nanostructures. The synthesis of block copolymers containing this compound segments would likely be achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the sequential addition of monomers to create well-defined block architectures. A hypothetical diblock copolymer could be synthesized by first polymerizing a block of a comonomer, and then using this block as a macroinitiator for the polymerization of this compound.

Terpolymerization and Multicomponent Systems with this compound

Terpolymerization involves the polymerization of three distinct monomers. The resulting terpolymer can exhibit a combination of properties from all three constituents. The inclusion of this compound in a terpolymer system could be used to tailor specific properties, such as thermal stability or refractive index. The prediction of terpolymer composition is more complex than for binary copolymers and requires the determination of multiple reactivity ratios between the three monomers.

Specific Comonomers for Enhanced Polymeric Functionality

The choice of comonomer can be used to introduce specific functionalities into the final polymer.

Incorporation of Alicyclic Structures (e.g., Adamantyl Methacrylate)

Adamantyl methacrylate is a well-studied monomer containing a bulky, rigid adamantyl group. Copolymers of adamantyl methacrylate are known for their high glass transition temperatures, thermal stability, and application in photolithography. Copolymerizing this compound with adamantyl methacrylate would likely result in a polymer with enhanced thermal properties due to the incorporation of two bulky alicyclic groups. The relative incorporation of each monomer would depend on their respective reactivity ratios, which are currently unknown for this specific pairing. Research on copolymers containing adamantyl methacrylate has shown that the introduction of such bulky groups can significantly increase the Tg of the resulting polymer.

Introduction of Polar Groups (e.g., Hydroxy-Functionalized Monomers)

The copolymerization of a hydrophobic methacrylate monomer with a polar, hydroxy-functionalized monomer is a common and effective strategy to tailor the properties of the resulting polymer. This approach is used to increase the hydrophilicity, improve biocompatibility, and introduce reactive sites for further chemical modification or cross-linking.

A prime example of a hydroxy-functionalized monomer used for this purpose is 2-hydroxyethyl methacrylate (HEMA). researchgate.net Copolymers incorporating HEMA often exhibit enhanced water content and favorable biocompatibility, making them suitable for biomedical applications like contact lenses and drug delivery systems. nih.govresearchgate.net The process typically involves free-radical polymerization, where the ratio of the hydrophobic monomer to the hydroxy-functionalized monomer can be varied to precisely control the properties of the final copolymer, such as its swelling behavior, thermal properties, and drug diffusion characteristics. nih.gov For instance, research on copolymers of other methacrylates has shown that varying the monomer feed ratios allows for the synthesis of materials with a wide range of properties. researchgate.net Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to produce well-defined copolymers with controlled molecular weights and narrow polydispersity. researchgate.net

Due to the absence of specific research on the copolymerization of this compound with hydroxy-functionalized monomers, no specific research findings or data tables can be presented.

Cyclodextrin-Containing Copolymers

Incorporating cyclodextrins (CDs) into polymer structures is another advanced strategy, primarily aimed at creating materials with host-guest capabilities. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with a variety of small molecules. This property is highly valuable for applications in drug delivery, where the cyclodextrin (B1172386) cavity can encapsulate and protect drug molecules, potentially enhancing their solubility and controlling their release.

There are generally two main approaches to synthesizing cyclodextrin-containing polymers:

Copolymerization with CD-functionalized monomers: This involves first modifying a cyclodextrin molecule to include a polymerizable group (like a methacrylate) and then copolymerizing this CD-monomer with another monomer.

Grafting onto a polymer backbone: This method involves synthesizing a polymer with reactive functional groups and then chemically attaching cyclodextrin molecules to these sites.

Research on other bulky monomers, such as tert-butyl methacrylate, has explored their copolymerization within cyclodextrin complexes. epa.gov Such studies investigate how the presence of cyclodextrin influences the polymerization process and the properties of the resulting polymer, which can include altered thermal stability and microstructure. epa.gov The resulting cyclodextrin-containing polymers can form hydrogels or nanoparticles capable of encapsulating therapeutic agents. researchgate.net

As with the previous section, the lack of specific studies involving this compound and cyclodextrins means that no detailed research findings or corresponding data tables can be provided.

Structure Property Relationships in Poly 2 Cyclohexylpropan 2 Yl Methacrylate and Its Copolymers

Correlating Monomer Structure with Polymer Properties

The unique 2-cyclohexylpropan-2-yl side group imparts specific conformational and steric attributes that are reflected in the behavior of the resulting polymer.

The presence of the bulky and non-planar cyclohexyl group, directly attached to a quaternary carbon in the ester side chain, places significant restrictions on the rotational freedom of the polymer backbone. Unlike polymers with linear alkyl side chains, which have greater flexibility, the cyclohexyl group in poly(2-cyclohexylpropan-2-yl methacrylate) hinders free rotation around the carbon-carbon single bonds of the main chain. This leads to a more rigid and extended chain conformation. The bulkiness of this group contributes to a higher glass transition temperature (Tg) compared to its linear isomers, such as poly(n-hexyl methacrylate). researchgate.net The local chain dynamics are influenced by a length scale comparable to the Kuhn length, which is a measure of chain stiffness. researchgate.net This increased rigidity is a direct consequence of the steric demands of the cyclic aliphatic moiety.

The substantial size of the 2-cyclohexylpropan-2-yl group creates significant steric hindrance, which influences both the polymerization process and the properties of the final material. During radical polymerization, the bulky monomer has greater difficulty approaching the propagating radical at the end of the growing polymer chain. cdnsciencepub.com This steric interference can lead to a decrease in the propagation rate constant (k_p) when compared to less hindered methacrylates like methyl methacrylate (B99206). cdnsciencepub.com

The steric bulk of the side chain is also a critical factor in determining the physical properties of the resulting polymer. For instance, in the closely related poly(cyclohexyl methacrylate), the bulkiness of the cyclohexyl group results in a hard polymer with a glass transition temperature similar to that of poly(methyl methacrylate). researchgate.net This steric hindrance restricts segmental motion, requiring more thermal energy for the polymer to transition from a glassy to a rubbery state. Furthermore, the design of catalysts and the choice of polymerization conditions can be crucial for controlling the stereochemistry (tacticity) of polymers with bulky side groups, which in turn affects the material's physical and mechanical behavior. researchgate.net

Optical Properties of Poly(this compound) Materials

Polymers intended for optical applications, such as lenses or coatings, must possess specific properties like high transparency and a precisely controlled refractive index. scribd.comscribd.com Poly(this compound) is a material whose optical characteristics are largely defined by its chemical structure.

The refractive index (RI) of a polymer is a key parameter for optical applications. sigmaaldrich.com A polymer with a refractive index greater than 1.50 is often classified as a high-refractive-index polymer (HRIP). wikipedia.org Engineering the refractive index involves the strategic design of the monomer to achieve a target value. The refractive index of a polymer is a function of several factors, including the polarizability of its constituent atoms and functional groups, chain flexibility, and molecular geometry. wikipedia.org While the 2-cyclohexylpropan-2-yl group is aliphatic, its dense, cyclic structure contributes to a higher refractive index than a comparable linear alkyl chain. However, achieving a very high refractive index (n > 1.60) typically requires the incorporation of more polarizable moieties. sigmaaldrich.com

The refractive index (n) of a polymer is fundamentally related to its molar refraction ([R]) and molar volume (V_m) through the Lorentz-Lorenz equation. In general, a high refractive index is achieved in polymers that exhibit high molar refraction and low molar volume. wikipedia.org Molar refraction is a measure of the total polarizability of a molecule, so incorporating highly polarizable atoms and bonds increases this value. Molar volume relates to how densely the polymer chains can pack. Bulky but compact structures can lead to a smaller molar volume, which also helps to increase the refractive index. wikipedia.org

| Structural Feature | Effect on Molar Refraction ([R]) | Effect on Molar Volume (V_m) | Consequence for Refractive Index (n) |

| Aromatic Rings (e.g., Phenyl) | High (due to delocalized π-electrons) | Moderate | Increases |

| Sulfur Atoms (e.g., Thioether) | High | Moderate | Increases |

| Halogens (e.g., Bromine) | High | Moderate to High | Increases |

| Aliphatic Rings (e.g., Cyclohexyl) | Moderate | Relatively Low (compact) | Moderate Increase |

| Linear Aliphatic Chains | Low | High | Decreases |

This table illustrates general trends in how different chemical groups influence factors that determine the refractive index of a polymer.

Several established strategies exist for designing polymers with a high refractive index. wikipedia.org A primary method is the incorporation of substituents with high molar refractivity. wikipedia.org Common approaches include:

Introducing Aromatic Groups: Monomers containing phenyl, naphthyl, or carbazole (B46965) groups are frequently used to produce high-refractive-index materials due to the high polarizability of their aromatic rings. google.comrsc.org

Incorporating Sulfur: Sulfur-containing functional groups, such as thioethers and thiophenes, are known to significantly raise the refractive index of polymers. google.com

Using Halogenated Monomers: The inclusion of heavy halogens, particularly bromine and iodine, is an effective way to increase the refractive index. sigmaaldrich.com For example, poly(pentabromophenyl methacrylate) has an exceptionally high refractive index of approximately 1.71. sigmaaldrich.com

In this context, poly(this compound) represents a balance. Its cyclohexyl group provides a higher refractive index than polymers with simple linear alkyl side chains but does not reach the levels of polymers containing aromatic, sulfur, or heavily halogenated moieties. Copolymerization of this compound with a high-RI monomer, such as one containing an aromatic group, would be a viable strategy to precisely tailor the refractive index of the final material for a specific optical application.

| Polymer | Side Group Structure | Typical Refractive Index (n_D) | Glass Transition Temp. (T_g) |

| Poly(methyl methacrylate) | -CH₃ | ~1.49 | ~105 °C |

| Poly(cyclohexyl methacrylate) | -C₆H₁₁ (Cyclohexyl) | ~1.506 | ~104 °C |

| Poly(phenyl methacrylate) | -C₆H₅ (Phenyl) | ~1.57 | ~110 °C |

| Poly(this compound) | -C(CH₃)₂(C₆H₁₁) | (Not widely reported) | Expected to be >100 °C |

| Poly(pentabromophenyl methacrylate) | -C₆Br₅ | ~1.71 sigmaaldrich.com | - |

This table provides a comparison of refractive indices and glass transition temperatures for various polymethacrylates, illustrating the influence of the ester side group. Data is approximate and can vary with measurement conditions and polymer characteristics.

Optical Transparency and Abbe Number Considerations

Poly(this compound), owing to its chemical structure composed of saturated aliphatic rings and the absence of strong chromophores that absorb in the visible spectrum, is anticipated to be a highly transparent material. Generally, polymers such as poly(methyl methacrylate) (PMMA) and other alicyclic acrylates are known for their excellent optical clarity. scribd.com The incorporation of the bulky cyclohexylpropan-2-yl side group does not introduce components that would typically cause color or significant light absorption.

Table 1: Predicted Optical Properties of Poly(this compound)

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Optical Transparency | High in the visible spectrum | Absence of chromophoric groups in the aliphatic structure. scribd.com |

| Refractive Index (nd) | Moderate to High | Presence of a bulky, dense cyclohexyl group. uni-marburg.de |

| Abbe Number (νd) | Relatively High | Aliphatic structure suggests low chromatic dispersion. mdpi.compsu.edu |

Thermal Transitions and Mechanical Behavior of this compound Polymers

The thermal and mechanical properties of polymethacrylates are strongly influenced by the structure of the ester side chain. The presence of the bulky 2-cyclohexylpropan-2-yl group significantly restricts the rotational freedom of the polymer backbone. This steric hindrance leads to a rigid and hard material at room temperature, a characteristic shared with other polymers containing bulky side groups like poly(cyclohexyl methacrylate) (PCHMA). researchgate.net

Glass Transition Temperature (Tg) Analysis and Prediction

The glass transition temperature (Tg) is a key indicator of a polymer's thermal behavior, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the Tg is expected to be significantly elevated due to the bulky side group that hinders segmental motion.

While direct experimental Tg values for poly(this compound) are not prominently published, data for the closely related poly(cyclohexyl methacrylate) (PCHMA) provide a useful baseline for prediction. Reported Tg values for PCHMA vary depending on factors like molecular weight and measurement method, with values commonly cited between 83°C and 100°C. sigmaaldrich.comresearchgate.net A Tg of 15°C has been reported for a poly(phosphonate) containing a cyclohexyl side chain, highlighting the impact of the polymer backbone on thermal properties. researchgate.net

The structure of this compound includes an additional propane-2,2-diyl linker with two methyl groups compared to cyclohexyl methacrylate. This added bulk and steric hindrance near the polymer backbone is predicted to further restrict chain mobility, likely resulting in a Tg for poly(this compound) that is higher than that of PCHMA.

Table 2: Reported Glass Transition Temperatures (Tg) of Structurally Related Polymers

| Polymer | Glass Transition Temperature (Tg) | Source(s) |

|---|---|---|

| Poly(cyclohexyl methacrylate) | 100 °C (373 K) | researchgate.net |

| Poly(cyclohexyl methacrylate) | 85.5 °C | polymersource.ca |

| Poly(cyclohexyl methacrylate) | 83 °C | sigmaaldrich.com |

| Poly(2-ethylhexyl methacrylate) | -10 °C | sigmaaldrich.com |

Note: The variability in reported Tg values can be attributed to differences in polymer molecular weight, tacticity, and the analytical method used for measurement. sigmaaldrich.com

Thermo-optic Effects in Poly(this compound)

The thermo-optic effect describes the change in a material's refractive index in response to a change in temperature. For most polymers, the thermo-optic coefficient (dn/dT) is negative, meaning the refractive index decreases as the temperature increases. researchgate.net This behavior is primarily driven by the polymer's thermal expansion, which lowers its density. researchgate.net

Specific dn/dT values for poly(this compound) are not available. However, typical thermo-optic coefficients for amorphous polymers, including polymethacrylates like PMMA, fall within the range of -1.0 x 10⁻⁴ K⁻¹ to -1.2 x 10⁻⁴ K⁻¹. researchgate.net It is reasonable to assume that poly(this compound) would exhibit a thermo-optic coefficient within this established range. This property is a critical consideration in the design of optical components that must perform reliably over a range of operating temperatures.

Solubility and Swelling Behavior of Poly(this compound)

The solubility of a polymer is determined by its interaction with a given solvent, a principle often summarized as "like dissolves like." The bulky and relatively non-polar nature of the cyclohexylpropan-2-yl side group dictates the solubility characteristics of its corresponding polymer.

Based on data from the structurally similar poly(cyclohexyl methacrylate), poly(this compound) is predicted to be soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl₃), toluene, and dioxane. polymersource.ca Conversely, it is expected to be insoluble in and precipitate from non-polar aliphatic hydrocarbons like hexanes and polar solvents such as methanol (B129727) and ethanol. polymersource.ca

Swelling refers to the absorption of a solvent by a polymer, causing an increase in its volume without complete dissolution. numberanalytics.com For linear polymers like poly(this compound), exposure to a good solvent will lead to swelling followed by dissolution. If the polymer were cross-linked, it would swell to an equilibrium state but not dissolve. researchgate.net The degree of swelling is influenced by the affinity between the polymer and the solvent; a solvent with a similar solubility parameter to the polymer will cause a higher degree of swelling. numberanalytics.com

Table 3: Predicted Solubility of Poly(this compound)

| Solvent Class | Specific Solvents | Expected Behavior | Basis for Prediction |

|---|---|---|---|

| Good Solvents | THF, Chloroform, Toluene, Dioxane | Soluble | Solubility profile of PCHMA. polymersource.ca |

| Poor Solvents (Precipitants) | Hexanes, Methanol, Ethanol | Insoluble | Solubility profile of PCHMA. polymersource.ca |

Surface Characteristics and Wettability of this compound Polymer Films

The wettability of a polymer surface is a measure of its hydrophilicity or hydrophobicity, which is quantified by the contact angle of a liquid, typically water. A high contact angle indicates a hydrophobic (low-energy) surface, while a low contact angle signifies a hydrophilic (high-energy) surface.

Polymer films of poly(this compound) are expected to be hydrophobic. The surface chemistry would be dominated by the non-polar aliphatic cyclohexyl groups and methyl groups of the side chain. Studies on other poly(alkyl methacrylate)s have shown that the presence of bulky, non-polar alkyl groups leads to a hydrophobic surface with a high water contact angle. researchgate.net The modification of polymer surfaces can be used to control their wettability. utoronto.ca For instance, the introduction of fluorine-containing groups can significantly increase hydrophobicity and water repellency. researchgate.net Given its structure, a film of pure poly(this compound) would present a low-energy surface, repelling water and other polar liquids.

Advanced Characterization Techniques for 2 Cyclohexylpropan 2 Yl Methacrylate Polymers

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopic methods are fundamental for confirming the chemical structure of a polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the polymer's molecular structure and tacticity. For poly(2-Cyclohexylpropan-2-yl methacrylate), ¹H NMR would be used to verify the presence of protons on the cyclohexyl ring, the methyl groups of the propan-2-yl unit, and the methacrylate (B99206) backbone. Integration of the peak areas would confirm the relative number of protons, verifying successful polymerization. Specific chemical shifts would be assigned to each unique proton in the repeating monomer unit.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis serves to identify the key functional groups present in the polymer. The spectrum for poly(this compound) would be expected to show characteristic absorption bands, including a strong carbonyl (C=O) stretch from the ester group (typically around 1730 cm⁻¹), C-O stretching vibrations, and various C-H stretching and bending vibrations corresponding to the aliphatic cyclohexyl and methyl groups. The absence of the C=C double bond peak from the monomer (around 1640 cm⁻¹) would indicate that polymerization is complete.

Chromatographic Methods for Molecular Weight Distribution (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of a polymer. researchgate.net

In a GPC analysis of poly(this compound), the polymer would be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. Larger polymer chains elute faster than smaller chains. The system is calibrated with polymer standards of known molecular weights to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). This data is crucial as the molecular weight significantly influences the polymer's mechanical and rheological properties.

Thermal Analysis for Transition and Stability Assessment (e.g., DSC, TGA)

Thermal analysis techniques are employed to understand how the polymer's properties change with temperature.

Differential Scanning Calorimetry (DSC) : DSC is used to determine key thermal transitions. polychemistry.com For an amorphous polymer like poly(this compound) is expected to be, the most important transition is the glass transition temperature (Tg). The Tg is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. The bulky and rigid cyclohexylpropan-2-yl side group would likely result in a relatively high Tg compared to polymethacrylates with linear alkyl side chains. researchgate.net

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This analysis provides critical information about the thermal stability and decomposition profile of the polymer. nih.gov The TGA thermogram would identify the onset temperature of degradation, which is a key indicator of the material's stability at elevated temperatures. The degradation mechanism of polymethacrylates can be complex, and TGA can help elucidate the decomposition pathways.

Optical Characterization Methods (e.g., Refractometry, UV-Vis Spectroscopy)

Optical characterization is essential for applications where transparency and light interaction are important, such as in coatings or optical components.

Refractometry : This technique measures the refractive index of the polymer, a fundamental property that describes how light propagates through the material. The refractive index is dependent on the chemical structure of the polymer.

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to measure the absorbance or transmittance of light in the ultraviolet and visible regions. For a simple methacrylate polymer without specific chromophores, one would expect high transmittance (low absorbance) in the visible range, indicating the material is transparent. This analysis can also detect impurities or degradation products that might absorb light.

Rheological Studies of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological studies provide insight into their viscoelastic properties, which are critical for processing and end-use performance. By analyzing either the polymer melt or a concentrated solution, rheometers can measure properties like viscosity, storage modulus (G'), and loss modulus (G''). These parameters help define how the material will behave during processes such as extrusion or molding and provide information on chain entanglements and relaxation times.

Morphological Analysis (e.g., SEM, TEM, AFM)

Microscopy techniques are used to visualize the surface and bulk morphology of the polymer.

Scanning Electron Microscopy (SEM) : SEM provides high-magnification images of the surface topography of a polymer film or solid. It can be used to assess surface roughness, defects, or the structure of a fractured surface.

Transmission Electron Microscopy (TEM) : TEM is used to study the internal structure or morphology of thin polymer films. While often used for multiphase systems like block copolymers or blends, it could reveal nanoscale features within a homopolymer sample.

Atomic Force Microscopy (AFM) : AFM provides three-dimensional topographical images of a polymer surface with nanoscale resolution. It is a powerful tool for quantifying surface roughness and studying the phase morphology of polymer blends or composites.

Computational Chemistry and Modeling of 2 Cyclohexylpropan 2 Yl Methacrylate and Its Polymers

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a monomer. scienceopen.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its reactivity.

Heat of Formation and Radical Stability Computations

The heat of formation (ΔHf) is a critical thermodynamic quantity representing the energy change when a compound is formed from its constituent elements in their standard states. For 2-Cyclohexylpropan-2-yl methacrylate (B99206), a computed ΔHf would provide insight into its thermodynamic stability.

Furthermore, in free-radical polymerization, the stability of the propagating radical is paramount. Quantum chemical calculations can determine the stability of the radical formed on the 2-Cyclohexylpropan-2-yl methacrylate monomer after initiation. This is typically assessed by calculating the bond dissociation energy for the relevant C-H bond or by analyzing the spin density distribution in the resulting radical. A more stable radical generally leads to a more controlled polymerization process. The bulky 2-cyclohexylpropan-2-yl group is expected to influence the stereochemistry and energetics of the radical. While general values for heats of polymerization are known for methacrylates, specific computed data for this monomer is not readily found. nist.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. wuxiapptec.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

For this compound, the energy and spatial distribution of its HOMO and LUMO would be calculated.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. researchgate.net Its energy level is related to the ionization potential.

LUMO: The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. wuxiapptec.com Its energy level is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of chemical reactivity and stability. wikipedia.orgresearchgate.net A small gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In the context of polymerization, FMO theory helps predict how the monomer will interact with initiators and propagating radical chains. wuxiapptec.com Specific HOMO, LUMO, and energy gap values for this compound would require dedicated quantum chemical calculations.

Below is a representative table structure for the kind of data that would be generated from such calculations.

| Computational Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| Heat of Formation (Monomer) | Data not available | Indicates thermodynamic stability of the monomer. |

| HOMO Energy | Data not available | Relates to the monomer's electron-donating ability. |

| LUMO Energy | Data not available | Relates to the monomer's electron-accepting ability. |

| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity and kinetic stability. |

Molecular Mechanics and Dynamics Simulations for Polymer Conformation and Properties

While quantum mechanics is ideal for small molecules, molecular mechanics (MM) and molecular dynamics (MD) are the preferred methods for simulating large systems like polymers. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the prediction of macroscopic properties from the collective behavior of polymer chains. mdpi.comyoutube.com

Glass Transition Temperature Prediction Models (e.g., EVM Model)

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. melagraki.com Computational models can predict Tg based on the chemical structure of the polymer's repeating unit.

Models like the Elastically Collective Nonlinear Langevin (ECNLE) model, and other quantitative structure-property relationship (QSPR) approaches, correlate structural features with Tg. researchgate.net For poly(this compound), the bulky and rigid cyclohexyl group is expected to significantly hinder chain mobility, leading to a relatively high Tg. A predictive model would quantify this effect by considering factors like chain stiffness, intermolecular interactions, and free volume. However, specific predictions for poly(this compound) using models like the EVM model are not available in the literature.

Molar Refraction and Refractive Index Prediction Models (e.g., Lorentz-Lorenz Equation, Sellmeier Equation)

The refractive index (n) is a key optical property, and for polymers, it is closely related to density and molecular structure. The molar refraction (Rm) connects the refractive index to the molecular polarizability of the polymer's repeating unit. wikipedia.org

The Lorentz-Lorenz equation is a common model used to relate refractive index (n), density (ρ), and molar mass (M) to the molar refraction (Rm). primescholars.comnih.govresearchgate.netRm = [(n2 - 1) / (n2 + 2)] * (M / ρ)

Group contribution methods can be used to estimate the molar refraction by summing the contributions of individual atoms or functional groups within the this compound repeat unit. dtic.mil Once Rm is estimated, the refractive index can be predicted if the polymer's density is known or can also be estimated via simulation. The Sellmeier equation is an empirical relationship that describes the dispersion of the refractive index with respect to wavelength, which is crucial for optical applications. No specific predicted refractive index or molar refraction data for poly(this compound) is currently published.

A representative data table for predicted polymer properties is shown below.

| Polymer Property | Prediction Model | Predicted Value (Hypothetical) | Key Influencing Structural Feature |

|---|---|---|---|

| Glass Transition Temperature (Tg) | QSPR / EVM Model | Data not available | Bulky, rigid cyclohexyl and quaternary carbon groups. |

| Refractive Index (n) | Lorentz-Lorenz Equation | Data not available | High carbon-to-hydrogen ratio; polymer density. |

| Molar Refraction (Rm) | Group Contribution Method | Data not available | Sum of atomic/group contributions in the monomer unit. |

Machine Learning Approaches for Material Design and Property Prediction

Machine learning (ML) has emerged as a powerful tool in polymer science for accelerating materials discovery. llnl.goviastate.edu By training algorithms on existing datasets of polymer structures and their measured properties, ML models can learn complex structure-property relationships and predict the properties of new, un-synthesized polymers. researchgate.netmdpi.comnih.gov

For poly(this compound), an ML approach would involve:

Featurization: The monomer structure would be converted into a numerical representation (a "fingerprint" or set of descriptors) that the ML algorithm can process. nih.gov

Model Training: An algorithm (such as a neural network, random forest, or Gaussian process regression) would be trained on a large dataset of various poly(methacrylates) and their known properties (e.g., Tg, refractive index, mechanical strength). mdpi.comnih.govnih.gov

Prediction: The trained model would then take the fingerprint of this compound as input to predict the properties of its corresponding polymer.

This data-driven approach can rapidly screen vast chemical spaces to identify candidate polymers with specific target properties, significantly reducing the time and cost associated with traditional trial-and-error experimentation. nih.gov However, the development of a specific, validated ML model for predicting the properties of poly(this compound) would require its inclusion in a large, diverse training dataset.

Reaction Pathway Analysis through Computational Methods (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate reaction pathways of polymerization processes that are often challenging to probe experimentally. For a sterically hindered monomer like this compound, DFT calculations can provide invaluable insights into the thermodynamics and kinetics of its polymerization, guiding the rational design of polymers with desired properties. These computational approaches allow for the detailed examination of transition states and the determination of energy barriers associated with the key elementary steps of radical polymerization: initiation, propagation, and termination.

A critical aspect of these computational studies is the selection of an appropriate functional and basis set that accurately describes the electronic structure and energetics of the system. Various DFT functionals have been benchmarked for studying the polymerization of methacrylates, with hybrid functionals often providing a good balance between computational cost and accuracy. researchgate.netresearchgate.net

Initiation and Propagation Steps

The initiation of polymerization involves the addition of a radical initiator to the monomer. DFT calculations can model this process to determine the activation energy, which is influenced by the steric hindrance presented by the bulky 2-cyclohexylpropan-2-yl group. It is anticipated that this bulky substituent would increase the activation barrier for the attack of the initiating radical on the vinyl group, as compared to less hindered methacrylates like methyl methacrylate (MMA).

Below is a representative data table illustrating the kind of energetic data that can be obtained from DFT calculations for the propagation step. The values are hypothetical and serve to demonstrate the comparative analysis that can be performed.

| Monomer | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Methyl Methacrylate | 7.5 | -13.5 |

| This compound | 9.2 | -12.8 |

This interactive table contains hypothetical data for illustrative purposes.

Stereoselectivity and Tacticity

DFT calculations are also instrumental in predicting the stereoselectivity of the polymerization, which determines the tacticity (isotactic, syndiotactic, or atactic) of the resulting polymer. By modeling the transition states for the addition of a monomer to a growing polymer chain from the same side (isotactic placement) or the opposite side (syndiotactic placement), the relative energy barriers can be calculated. For methacrylates, syndiotactic placement is often favored due to steric repulsion between the α-methyl group and the ester group of the incoming monomer and the growing chain end. researchgate.net In the case of this compound, the exceptionally bulky side group would likely amplify this steric effect, leading to a higher preference for syndiotactic enchainment.

The following table presents a hypothetical comparison of the activation energy barriers for isotactic and syndiotactic propagation, as would be determined by DFT calculations.

| Propagation Type | Transition State | Activation Energy (kcal/mol) |

| Isotactic | TS_iso | 10.5 |

| Syndiotactic | TS_syndio | 9.2 |

This interactive table contains hypothetical data for illustrative purposes.

The difference in activation energies between the two pathways allows for the prediction of the dominant tacticity of the polymer.

Termination Reactions

The termination of the polymerization process can occur via combination or disproportionation. DFT can be employed to model the transition states for both pathways and to determine their respective activation energies. The steric hindrance imposed by the 2-cyclohexylpropan-2-yl group is expected to disfavor the combination of two growing polymer chains. Consequently, disproportionation, which involves hydrogen abstraction, might be the more favorable termination pathway. Computational analysis of these competing reactions provides a deeper understanding of the factors controlling the molecular weight of the final polymer.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes for 2-Cyclohexylpropan-2-yl Methacrylate (B99206)

Currently, detailed studies on novel synthetic routes specifically for 2-Cyclohexylpropan-2-yl methacrylate are not widely published. Traditional synthesis of methacrylate monomers often involves the esterification of methacrylic acid or the transesterification of methyl methacrylate with the corresponding alcohol. For this compound, this would involve the use of 2-cyclohexylpropan-2-ol (B91065).

Future research could focus on developing more efficient and sustainable synthetic pathways. Drawing inspiration from methodologies developed for other bulky methacrylates, several promising directions can be envisioned:

Enzyme-Catalyzed Synthesis: Lipase-catalyzed esterification presents a green alternative to chemical catalysts, often proceeding under milder conditions with high selectivity. Research into the enzymatic synthesis of other bulky methacrylates has shown promising results, suggesting this could be a viable route for this compound.

Continuous Flow Synthesis: Microreactor technology could offer significant advantages in terms of reaction control, safety, and scalability. A continuous flow process for the synthesis of this compound could lead to higher yields and purity compared to batch processes.

Direct Methacrylation of Alkenes: Investigating the direct addition of methacrylic acid to a precursor alkene, if a suitable one can be identified, could provide a more atom-economical synthesis route.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound This table is illustrative and based on general knowledge of methacrylate synthesis. Specific data for this compound is not yet available.

| Synthetic Route | Catalyst/Reagent | Potential Advantages | Potential Challenges |

| Conventional Esterification | Strong acid (e.g., H₂SO₄) | Well-established, relatively low-cost reagents | Harsh reaction conditions, potential for side reactions, waste generation |

| Transesterification | Organometallic or alkali metal compounds | High conversion | Catalyst removal can be challenging |

| Enzyme-Catalyzed Synthesis | Lipase | Mild conditions, high selectivity, environmentally friendly | Enzyme cost and stability, slower reaction rates |

| Continuous Flow Synthesis | Various catalysts | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging |

Sustainable Polymerization Methods for this compound Monomer

The development of sustainable polymerization methods is crucial for reducing the environmental impact of polymer production. For a bulky monomer like this compound, controlled polymerization techniques that are also environmentally benign would be of significant interest.

Emerging research in sustainable polymerization that could be applied to this monomer includes:

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization in Green Solvents: RAFT polymerization is a versatile method for producing polymers with controlled molecular weights and narrow dispersities. Conducting RAFT polymerization of this compound in supercritical carbon dioxide (scCO₂) or water would be a significant step towards a greener process. researchgate.net

Atom Transfer Radical Polymerization (ATRP) with Low-Concentration Catalysts: Recent advancements in ATRP, such as Initiators for Continuous Activator Regeneration (ICAR) ATRP or Activators Generated by Electron Transfer (AGET) ATRP, allow for the use of ppm levels of catalyst, which simplifies purification and reduces the environmental footprint.

Emulsion Polymerization: This solvent-free method uses water as the dispersion medium and is a well-established sustainable technique for producing high molecular weight polymers. researchgate.net Investigating the emulsion polymerization of this compound, potentially in copolymerization with other monomers, could lead to the production of stable latexes for various applications. researchgate.nettandfonline.com